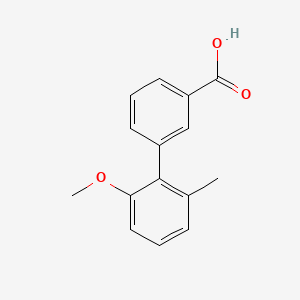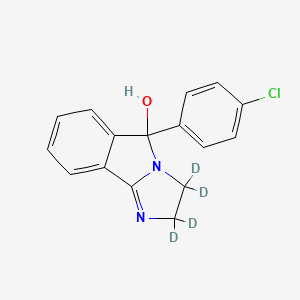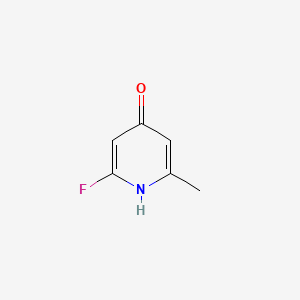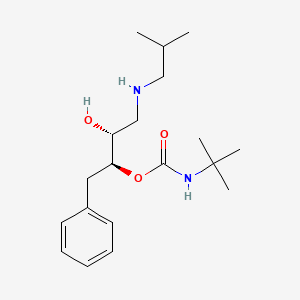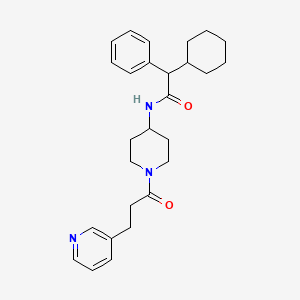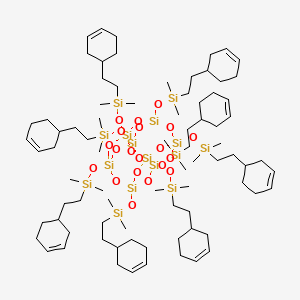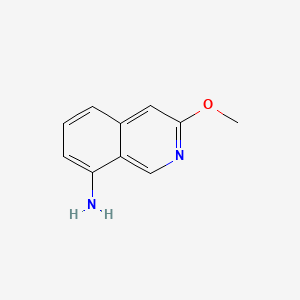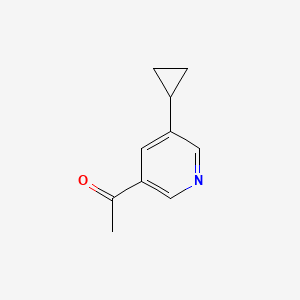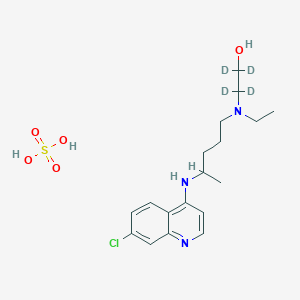
Hydroxychloroquine-d4 (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine-d4 (sulfate) is the deuterium labeled version of Hydroxychloroquine sulfate . It is a synthetic antimalarial agent that can also inhibit Toll-like receptor 7/9 (TLR7/9) signaling . It is used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .
Synthesis Analysis
The synthesis of Hydroxychloroquine involves several key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ( (4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) . A preparation method involves condensing 4,7-dichloroquinoline as an initial raw material and a hydroxychloroquine side chain under the action of a catalyst .Molecular Structure Analysis
The molecular formula of Hydroxychloroquine-d4 (sulfate) is C18 2H4 H22 Cl N3 O . H2 O4 S . The structure of Hydroxychloroquine-d4 (sulfate) is also available in various databases .Physical And Chemical Properties Analysis
Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is freely soluble in water and practically insoluble in alcohol, chloroform, and in ether .Applications De Recherche Scientifique
Traitement du paludisme
Initialement développé pour lutter contre le paludisme, le sulfate d'hydroxychloroquine a fait ses preuves en termes de prévention et de traitement de cette maladie infectieuse transmise par les moustiques .
Gestion des maladies auto-immunes
Ses applications se sont étendues au-delà du paludisme, trouvant une utilité dans la prise en charge de maladies auto-immunes telles que la polyarthrite rhumatoïde et le lupus .
Traitement potentiel du COVID-19
L'hydroxychloroquine (HCQ) est potentiellement utilisée pour le traitement des patients atteints de COVID-19 .
Surveillance thérapeutique des médicaments
La détermination de l'HCQ pour la surveillance thérapeutique des médicaments (TDM) peut être effectuée dans le sang total (WB), le sérum et le plasma .
5. Recherche dans le lupus érythémateux disséminé (LED) Une méthode de détermination de l'HCQ dans le sang humain utilisant la chromatographie liquide couplée à la spectrométrie de masse haute résolution (LC-HRMS) a été développée, validée et appliquée pour la détermination des niveaux d'HCQ dans le sang total, le sérum et le plasma de 26 patients atteints de LED .
6. Analyse de l'HCQ dans le sang humain Une méthode LC-HRMS pour la mesure de l'HCQ dans le sang humain a été développée et validée. Le sang total s'est avéré être la matrice d'échantillon supérieure en termes de reproductibilité de l'échantillon
Mécanisme D'action
Target of Action
Hydroxychloroquine-d4 (sulfate), a deuterium-labeled derivative of Hydroxychloroquine sulfate, is primarily targeted at Toll-like receptor 7/9 (TLR7/9) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .
Mode of Action
Hydroxychloroquine-d4 (sulfate) works by inhibiting TLR7/9 signaling . This inhibition modulates the immune response, reducing inflammation and damage in autoimmune diseases . It also exhibits antimalarial and antiviral activities .
Biochemical Pathways
Hydroxychloroquine-d4 (sulfate) affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta , a marker of autophagy, in a concentration-dependent manner .
Pharmacokinetics
Hydroxychloroquine-d4 (sulfate) is intended for use as an internal standard for the quantification of hydroxychloroquine by GC- or LC-MS . The deuterium substitution in the molecule has the potential to affect the pharmacokinetic and metabolic profiles of the drug . .
Result of Action
The inhibition of TLR7/9 signaling by Hydroxychloroquine-d4 (sulfate) results in a modulation of the immune response, reducing inflammation and damage in autoimmune diseases . Its antimalarial activity is exhibited against the chloroquine-sensitive NF54 and D6 strains of P. falciparum . It also shows antiviral activity, reducing viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxychloroquine-d4 (sulfate). For instance, the drug’s ecotoxicity and bioaccumulation potential have been noted due to its ecological persistence . The improper treatment of waste and lack of proper legislation have led to the contamination of surface and groundwater with Hydroxychloroquine and its toxic metabolites . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .
Safety and Hazards
Orientations Futures
Hydroxychloroquine is well-tolerated, inexpensive, and widely available and therefore, should its indications expand in the future, it would certainly be welcomed . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .
Analyse Biochimique
Biochemical Properties
Hydroxychloroquine-d4 (sulfate) interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C8 . It also inhibits the production of certain cytokines, such as IL-22, IL-17A, and IL-6 .
Cellular Effects
Hydroxychloroquine-d4 (sulfate) has significant effects on various types of cells and cellular processes. It inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .
Molecular Mechanism
The molecular mechanism of action of Hydroxychloroquine-d4 (sulfate) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit the production of certain cytokines, indicating its role in modulating immune responses . It also inhibits the accumulation of SQSTM1 puncta, suggesting its role in regulating autophagy .
Temporal Effects in Laboratory Settings
The effects of Hydroxychloroquine-d4 (sulfate) change over time in laboratory settings. For instance, it has been found that short-term hydroxychloroquine courses can generate significant concentrations persisting above 500 ng/mL up to 16 days after discontinuation of treatment .
Metabolic Pathways
Hydroxychloroquine-d4 (sulfate) is involved in various metabolic pathways. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 . The metabolites of Hydroxychloroquine-d4 (sulfate) also inhibit CYP3A .
Subcellular Localization
The subcellular localization of Hydroxychloroquine-d4 (sulfate) is not explicitly known. Based on the properties of hydroxychloroquine, it may be localized in various cellular compartments, including lysosomes, where it is known to interfere with lysosomal activity and autophagy .
Propriétés
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-ZYMFQSNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

